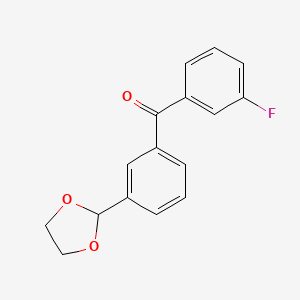

3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone

説明

3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone is a benzophenone derivative featuring a fluorine substituent at the 3' position of one aromatic ring and a 1,3-dioxolane ring at the 3 position of the other (Figure 1). The dioxolane group serves as a ketone-protecting moiety, enhancing stability during synthetic processes, while the fluorine atom introduces electronic effects that modulate reactivity. This compound is commercially available as a building block for pharmaceutical and materials science applications, with suppliers like CymitQuimica offering it in gram-scale quantities .

特性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHBADFIFWMJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645061 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-24-3 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.

化学反応の分析

Types of Reactions

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.

Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur with reagents like RMgX or RLi.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism by which 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone exerts its effects involves interactions with molecular targets and pathways specific to its structure. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the fluorinated benzophenone moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing its biological activity.

類似化合物との比較

Substituent Variations and Electronic Effects

Key Observations :

- Electron-Withdrawing Groups (F, CF₃, CN, Cl): These substituents reduce electron density on the benzophenone core, enhancing electrophilicity. The cyano variant (C≡N) exerts the strongest effect, followed by CF₃ and F .

- Steric Effects : Methyl groups at the 2 and 5 positions introduce steric hindrance, which may slow down reactions at the carbonyl group .

Physicochemical Properties

Notes:

生物活性

3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone is a compound of increasing interest in medicinal chemistry due to its unique structural features that may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a fluorobenzophenone moiety linked to a 1,3-dioxolane ring. This combination allows for various chemical interactions and potential biological effects. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.

- Receptor Modulation : The dioxolane ring may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : Compounds with similar structures have demonstrated potential as free radical scavengers, which could mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that compounds containing dioxolane rings exhibit antimicrobial activity. For instance, studies on related dioxolane derivatives have shown promising results against various bacterial strains and fungi. The specific activity of 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone needs further investigation but is expected to follow similar trends.

Anticancer Activity

Preliminary studies suggest that benzophenone derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. A comparative analysis with structurally similar compounds indicates that modifications in substituents can significantly influence efficacy.

Study 1: Structure-Activity Relationship (SAR)

A study explored the SAR of benzophenone derivatives, revealing that the introduction of a dioxolane ring enhances cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like fluorine was found to increase potency due to improved binding affinity to target enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone | TBD | AChE |

| Benzophenone A | 15 | MAO |

| Benzophenone B | 30 | AChE |

Study 2: Antioxidant Activity Evaluation

In vitro assays demonstrated that related dioxolane compounds exhibit significant antioxidant activity through DPPH radical scavenging assays. This property is crucial for potential neuroprotective applications .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone | TBD |

| Dioxolane Derivative C | 85% |

| Dioxolane Derivative D | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。